N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide
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Overview
Description
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a sulfonyl group, and a furan ring. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Sulfonyl Intermediate: This step involves the reaction of 4-ethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions to form the ethoxyphenyl sulfonyl intermediate.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the intermediate.
Final Coupling Reaction: The final step involves coupling the intermediate with glycinamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the ethoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted furan or ethoxyphenyl derivatives.
Scientific Research Applications
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide
- N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)sulfanyl]ethyl}glycinamide
Uniqueness
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for targeted interactions in various scientific applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22N2O5S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonyl-ethylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H22N2O5S/c1-3-19(13-17(20)18-12-15-6-5-11-24-15)25(21,22)16-9-7-14(8-10-16)23-4-2/h5-11H,3-4,12-13H2,1-2H3,(H,18,20) |
InChI Key |
YWAITPKCRYBPMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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